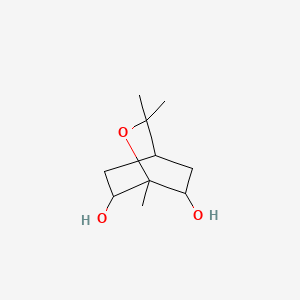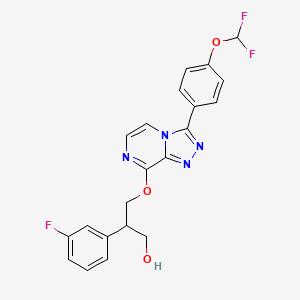![molecular formula C22H22N4O4 B10815657 8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)
8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSM-S-676 is a compound belonging to the class of aminothienopyrimidine benzene sulfonamidesThe compound is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of the thienopyrimidine core, which is then functionalized with various substituents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of OSM-S-676 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: OSM-S-676 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: The benzene sulfonamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of OSM-S-676 with modified functional groups, which can be further studied for their biological activity .
Applications De Recherche Scientifique
OSM-S-676 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other aminothienopyrimidine derivatives.
Biology: It is studied for its interactions with biological macromolecules, particularly proteins involved in malaria pathogenesis.
Medicine: OSM-S-676 is being investigated as a potential antimalarial drug due to its activity against Plasmodium falciparum.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of OSM-S-676 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-676 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death .
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with activity against Plasmodium falciparum.
Uniqueness: OSM-S-676 is unique due to its specific mechanism of action involving the reaction hijacking of PfAsnRS. This distinguishes it from other antimalarial compounds that target different pathways or enzymes. Additionally, its low propensity for resistance development makes it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C22H22N4O4 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
8-(2-phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-13-16(14-18(28-2)19(17)29-3)20-24-25-21-22(23-10-11-26(20)21)30-12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3 |
Clé InChI |
YKTLOJBEONQUEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C=CN=C3OCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815593.png)
![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)

![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)

![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)

![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)
![2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B10815666.png)
![N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B10815671.png)